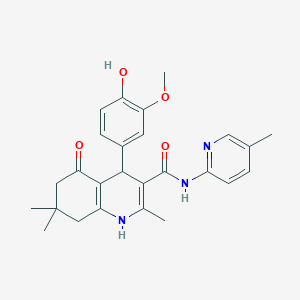
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor works by binding to the bromodomain of this compound, which prevents it from interacting with acetylated histones and other transcription factors. This, in turn, leads to the downregulation of genes that are essential for cancer cell growth and proliferation. This compound inhibitor has also been found to disrupt the formation of super-enhancers, which are large clusters of enhancers that drive the expression of oncogenes in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth and proliferation, and reduce tumor size in animal models. This compound inhibitor has also been found to modulate the immune system by inhibiting the expression of immune checkpoint proteins, which are known to play a crucial role in cancer immune evasion.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has several advantages for lab experiments. It is highly specific for this compound and does not affect other BET proteins, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a high purity level. However, this compound inhibitor has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.
Future Directions
There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. One potential application is in combination therapy with other cancer drugs, such as chemotherapy and immunotherapy. This compound inhibitor has also been found to have potential application in other diseases, such as inflammation and cardiovascular diseases. Further research is needed to explore the full potential of this compound inhibitor in these areas. Additionally, the development of more potent and selective this compound inhibitors is an area of active research.
Synthesis Methods
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can be synthesized through a multi-step process starting with the reaction of 2-bromo-5-chloropyridine with 4-fluoroaniline to obtain 5-bromo-2-(4-fluorophenyl)pyridine. This compound is then subjected to further reactions to obtain the final product, this compound inhibitor.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, specifically this compound. BET proteins are known to play a crucial role in the regulation of gene expression, and their overexpression has been linked to various types of cancer. This compound inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
properties
Molecular Formula |
C24H23BrFN3O2 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrFN3O2/c1-13-20(23(31)29-19-9-6-15(25)12-27-19)21(14-4-7-16(26)8-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
InChI Key |
LHGLNBBBWJTEMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)